An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound of significant interest in medicinal chemistry and drug discovery. As a member of the sulfa drug class, its primary mechanism of action involves the inhibition of bacterial folic acid synthesis, leading to bacteriostatic effects.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, along with its known biological activities and the experimental methodologies used to determine these characteristics. All quantitative data is presented in structured tables for clarity and comparative analysis.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.
Table 1: General and Physicochemical Properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
| Property | Value | Source |
| Chemical Structure | [2] | |
| Molecular Formula | C₁₃H₁₄N₂O₃S | [1] |
| Molecular Weight | 278.33 g/mol | [1] |
| IUPAC Name | 4-amino-N-(4-methoxyphenyl)benzenesulfonamide | [2] |
| CAS Number | 19837-74-2 | [1] |
| Melting Point | 195-197 °C | |
| 250–252°C | [1] | |
| Boiling Point (Predicted) | 477.4 ± 55.0 °C | |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.50 ± 0.10 | |
| logP (Predicted) | 2.078 | [3] |
| Water Solubility (log₁₀WS, Predicted) | -2.73 mol/L | [3] |
| Solubility | Soluble in polar solvents like ethanol and methanol; limited solubility in non-polar solvents.[1] | [1] |
Biological Activity and Mechanism of Action
Inhibition of Folate Synthesis
The primary and most well-established mechanism of action for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, like other sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. Folic acid is a vital precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide binds to the active site of DHPS, thereby blocking the production of dihydropteroate, a precursor to folic acid. This disruption of the folate synthesis pathway leads to a depletion of essential nucleotides, ultimately inhibiting bacterial growth and replication.[1]
Caption: Inhibition of bacterial folate synthesis pathway by 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
Carbonic Anhydrase Inhibition
In addition to their antibacterial properties, sulfonamides are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4] CAs are involved in various physiological processes in humans, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. While the primary application of many sulfonamides is as antimicrobials, their potential to inhibit human carbonic anhydrases is an important consideration in drug development due to potential off-target effects or opportunities for drug repurposing. The inhibitory activity of 4-amino-substituted benzenesulfonamides against various human carbonic anhydrase isoforms has been studied.[4]
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of a compound are essential for reproducibility and validation of results. The following are generalized protocols that are commonly employed.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered, dry 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is the melting point of the substance.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
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Preparation: An excess amount of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.
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Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a sulfonamide, the pKa typically refers to the acidity of the sulfonamide N-H proton.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents.
Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
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Partitioning: A known amount of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
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Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis Workflow
The synthesis of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide typically involves a multi-step process. A general workflow is outlined below.
Caption: General synthetic workflow for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, a compound with established antibacterial activity. The data presented, including its molecular characteristics, solubility, and predicted partitioning behavior, are fundamental for its application in research and drug development. The primary mechanism of action through the inhibition of bacterial folate synthesis has been detailed, along with a secondary potential activity as a carbonic anhydrase inhibitor. The outlined experimental protocols provide a basis for the determination and verification of its physicochemical properties. Further experimental validation of the predicted values and a more in-depth investigation into its carbonic anhydrase inhibition profile would be valuable for a more complete understanding of this compound's biological activities.
References
- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 2. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(4-methoxyphenyl)benzenesulfonamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
